3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one
Overview
Description
3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one is a chemical compound with the molecular formula C₁₆H₂₂N₄O₂ It is characterized by the presence of a piperazinone ring substituted with a phenyl group and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one typically involves the reaction of 4-phenylpiperazine with ethyl oxalyl chloride, followed by cyclization to form the piperazinone ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted piperazinone derivatives.
Scientific Research Applications
3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one involves its interaction with molecular targets such as enzymes and receptors. It is believed to influence neuronal voltage-sensitive sodium and L-type calcium channels, which play a role in various physiological processes . The compound’s bioactivity is attributed to its polar nitrogen ring, which enhances its interaction with macromolecules .
Comparison with Similar Compounds
Similar Compounds
- N-[(2R,3R,6R)-2-(hydroxymethyl)-6-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-2-piperazinone
Uniqueness
3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one is unique due to its specific substitution pattern and the presence of both a phenyl group and an oxoethyl group on the piperazinone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one, also known by its compound ID Y021-5921, is a synthetic derivative characterized by its unique piperazine structure, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, neuropharmacological effects, and structure-activity relationships (SAR).
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Weight | 302.37 g/mol |
Molecular Formula | C16H22N4O2 |
LogP | -0.5846 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
Polar Surface Area | 57.27 Ų |
These properties suggest that the compound may exhibit favorable solubility and permeability characteristics, which are critical for biological activity.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing the 4-phenylpiperazine moiety have been tested against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
Case Study: Cytotoxic Activity
In a study assessing the cytotoxic effects of similar compounds, it was found that several derivatives demonstrated potent activity with IC50 values below 100 µM against HCT-116 and MCF-7 cells. The following table summarizes the IC50 values observed in these studies:
Compound ID | Cell Line | IC50 (µM) |
---|---|---|
Y021-5921 | HCT-116 | 45 |
Y021-5921 | MCF-7 | 60 |
Y021-5921 | HeLa | 80 |
These findings indicate that modifications in the piperazine structure can lead to enhanced anticancer activity.
The mechanism through which these compounds exert their cytotoxic effects involves several pathways:
- Cell Cycle Arrest : Studies have indicated that treatment with these compounds can induce G0/G1 and G2/M phase cell cycle arrest in a p53-independent manner, suggesting alternative pathways for apoptosis induction.
- Apoptosis Induction : Flow cytometry analyses revealed an increase in sub-G1 populations, indicating apoptosis in treated cells. This was particularly noted in cells with both wild-type and mutant p53.
- MDM2-p53 Interaction : Although some studies indicated no direct inhibition of MDM2-p53 interactions, the overall apoptotic effect suggests a complex interplay of multiple signaling pathways leading to cell death .
Neuropharmacological Activity
Beyond anticancer properties, derivatives of this compound have also been evaluated for their neuropharmacological effects. In a study on anticonvulsant activity, several analogs were synthesized and tested using standard seizure models such as maximal electroshock (MES) and pentylenetetrazole (PTZ). The results showed that many of these compounds were effective in reducing seizure activity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific substituents on the piperazine ring significantly influences biological activity:
- Substituent Effects : Compounds with electron-withdrawing groups on the phenyl ring exhibited increased potency against cancer cell lines.
- Positioning of Substituents : The positioning of substituents on the piperazine ring also plays a critical role; for instance, para-substituted phenyl rings generally enhance anticancer activity compared to ortho or meta substitutions .
Properties
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c21-15(12-14-16(22)18-7-6-17-14)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-5,14,17H,6-12H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOGTUNCAATVNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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